3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid
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Overview
Description
3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.19 g/mol . This compound is part of the imidazo[1,5-a]pyridine family, known for its diverse applications in various fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid typically involves the reaction of methyl 2-amino-3-formylimidazo[1,5-a]pyridine-1-carboxylate with appropriate reagents . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazo[1,5-a]pyridine core . This interaction can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but different positional isomerism.
Pyridine-3-carboxylic acid: Lacks the imidazo ring but shares the carboxylic acid functional group.
Uniqueness
3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific imidazo[1,5-a]pyridine framework, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-formylimidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-5-7-10-8(9(13)14)6-3-1-2-4-11(6)7/h1-5H,(H,13,14) |
InChI Key |
MWFRSBNNLCXTIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C=O)C(=O)O |
Origin of Product |
United States |
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